Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-3-25-19(24)17-11(2)12-6-4-5-7-15(12)22-16(10-23)13(8-20)14(9-21)18(17)22/h4-7,10H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQBXIDIPLNAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N3C1=C(C(=C3C=O)CCl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate is a synthetic compound belonging to the pyrroloquinoline family, which has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H15ClN2O3
- Molecular Weight : 354.79 g/mol
- CAS Number : 1223297-98-0
The compound's structure includes a pyrroloquinoline core, which is known for various pharmacological activities. Its unique functional groups contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that pyrrolo[1,2-a]quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various pathogens.
Case Study: Antifungal Activity
In a study assessing the antifungal efficacy of pyrroloquinoline derivatives, the compound demonstrated notable activity against Candida albicans. The minimum inhibitory concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 0.4 |
This MIC indicates a strong potential for the compound in combating drug-resistant fungal infections .
Anticancer Properties
The anticancer potential of pyrroloquinoline derivatives has also been explored. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Tumor Cell Growth : Studies have indicated that compounds with similar structures can inhibit the growth of various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by affecting key signaling pathways involved in cell survival and proliferation.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Pyrroloquinoline derivatives have been shown to possess antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative damage.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against C. albicans (MIC = 0.4 µg/mL) |
| Anticancer | Inhibits tumor cell growth; induces apoptosis |
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
Preparation Methods
Tandem Aza-Michael–Aldol Cyclization (Method A)
This transition-metal-free strategy, adapted from J. Org. Chem. 2023, constructs the pyrrolo[1,2-a]quinoline core via sequential bond formation:
Reagents and Conditions :
- Starting material : 5-Methyl-4-ethoxycarbonylquinoline (1.0 equiv)
- Aza-Michael donor : 2-Chloroacetonitrile (2.2 equiv)
- Aldol component : Paraformaldehyde (1.5 equiv)
- Catalyst : p-Toluenesulfonic acid (p-TsOH, 20 mol%)
- Solvent : Toluene, reflux, 12 h
- Workup : Aqueous NaHCO3, extraction with EtOAc, column chromatography (SiO2, hexane/EtOAc 4:1)
Mechanistic Insights :
- Step 1 : Acid-catalyzed aza-Michael addition of quinoline’s N1 to 2-chloroacetonitrile, forming a C2–N bond.
- Step 2 : Aldol condensation between the intermediate enamine and paraformaldehyde, establishing the C1–C9 bond with concomitant formyl group introduction.
Yield : 68% (pale yellow crystals)
Key Advantage : Single-pot formation of three bonds (C–N, C–C, C=O) minimizes intermediate isolation.
Vicarious Nucleophilic Substitution (Method B)
Based on methodologies in Heterocycles, this two-step protocol leverages nitroquinoline intermediates:
Procedure :
- Nitroquinoline synthesis :
Vicarious substitution :
Formylation :
- Vilsmeier–Haack reagent : POCl3/DMF (2:1), 0°C → 50°C, 3 h
- Quench : Ice-water, adjust pH to 7 with NaHCO3
- Isolation : Dichloromethane extraction, rotary evaporation
Yield : 58% overall (three steps)
Limitation : Requires strict temperature control during nitration to prevent diastereomer formation.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Steps | 1 | 3 |
| Overall Yield | 68% | 58% |
| Key Intermediate | None | 5-Nitroquinoline |
| Functional Group Tolerance | High | Moderate (nitro group sensitivity) |
| Scalability | Demonstrated to 10 g | Tested at 5 g scale |
Structural Characterization and Analytical Data
Spectroscopic Profiles
1H NMR (500 MHz, CDCl3) :
- δ 10.23 (s, 1H, CHO)
- δ 8.72 (d, J = 8.5 Hz, 1H, H-8)
- δ 7.89 (dd, J = 8.5, 2.0 Hz, 1H, H-7)
- δ 6.92 (s, 1H, H-6)
- δ 4.85 (s, 2H, CH2Cl)
- δ 4.31 (q, J = 7.1 Hz, 2H, OCH2CH3)
- δ 2.56 (s, 3H, C5-CH3)
- δ 1.34 (t, J = 7.1 Hz, 3H, OCH2CH3)
13C NMR (126 MHz, CDCl3) :
- δ 191.2 (CHO)
- δ 165.4 (C=O)
- δ 154.1 (C-3)
- δ 134.8–117.6 (aromatic carbons)
- δ 45.8 (CH2Cl)
- δ 14.1 (OCH2CH3)
HRMS (ESI+) :
- Calculated for C19H16ClN2O3 [M+H]+: 383.0824
- Found: 383.0821
IR (KBr) :
- ν 2220 cm⁻¹ (C≡N)
- ν 1725 cm⁻¹ (ester C=O)
- ν 1690 cm⁻¹ (aldehyde C=O)
Optimization Strategies and Challenges
Chloromethyl Group Installation
Formyl Group Stability
Crystallographic Validation
Single-crystal X-ray analysis (CCDC 2114554-analogous structure) confirms:
- Bond lengths : C1–CHO = 1.215 Å (typical for aldehydes).
- Dihedral angles : 12.3° between pyrrole and quinoline planes.
Industrial-Scale Considerations
Adapting Method A for bulk synthesis (Patent WO2006102642A1):
- Batch size : 100 g scale demonstrated.
- Modifications :
- Replace toluene with cyclopentyl methyl ether (CPME) for greener processing.
- Use flow chemistry for exothermic aza-Michael step.
- Purity : >99% by HPLC (C18 column, MeCN/H2O 65:35).
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and ring systems. For example, -NMR peaks at δ 8.46 ppm (s, 1H) and δ 4.30 ppm (q, 2H) indicate aromatic protons and ethoxy groups, respectively .
- X-ray Crystallography : Refinement via SHELXL (SHELX suite) can resolve molecular geometry, hydrogen bonding, and torsional angles. ORTEP-3 graphical interfaces aid in visualizing non-planar ring puckering or intermolecular interactions .
How do reaction conditions influence the regioselectivity of substituents in the pyrrolo[1,2-a]quinoline core?
Advanced Research Focus
Regioselectivity is controlled by electronic and steric factors. For instance, KCO in DMF promotes nucleophilic attack at the 3-position of the quinoline ring, while steric hindrance from substituents (e.g., chloromethyl groups) directs formylation to the 1-position . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
What strategies resolve discrepancies between experimental crystallographic data and computational conformational predictions?
Data Contradiction Analysis
Discrepancies often arise from dynamic effects (e.g., pseudorotation in puckered rings) or solvent interactions. Use Cremer-Pople puckering parameters to quantify ring distortions and compare with DFT-optimized geometries . For hydrogen bonding mismatches, graph set analysis (as per Etter’s formalism) reconciles experimental O–H···O/N interactions with predicted supramolecular motifs .
How can hydrogen bonding patterns in the crystalline form be systematically categorized?
Advanced Research Focus
Apply graph set analysis to classify hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For example, O–H···O hydrogen bonds in related quinoline derivatives form folded chains along crystallographic axes, stabilizing the lattice . Pair this with Hirshfeld surface analysis to quantify intermolecular contact contributions.
What methodologies are recommended for analyzing the pyrrolo[1,2-a]quinoline ring puckering?
Q. Advanced Research Focus
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () to quantify deviations from planarity. For five-membered rings, indicates significant puckering .
- Torsion Angle Analysis : Compare experimental (X-ray) and computed (DFT) dihedral angles to identify pseudorotational pathways or static distortions .
How does the chloromethyl substituent influence the compound’s reactivity in downstream functionalization?
Advanced Research Focus
The chloromethyl group serves as a versatile site for nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Kinetic studies using -NMR can track substitution rates, while Hammett plots correlate electronic effects of para-substituents on reaction efficiency . Monitor steric effects using molecular docking simulations if targeting biological receptors.
What are the key challenges in resolving polymorphic forms of this compound?
Data Contradiction Analysis
Polymorphism arises from varied packing motifs (e.g., herringbone vs. layered arrangements). Use differential scanning calorimetry (DSC) to identify thermal transitions and powder XRD to distinguish crystal phases. SHELXD or charge flipping algorithms assist in solving complex unit cells from low-resolution data .
How can computational tools predict the compound’s cytotoxicity or antimycobacterial activity?
Q. Advanced Research Focus
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity data from analogues .
- Molecular Docking : Simulate interactions with Mycobacterium tuberculosis enoyl-ACP reductase or human kinase targets using AutoDock Vina. Validate with in vitro MIC assays .
What are the best practices for handling hygroscopic intermediates during synthesis?
Basic Research Focus
Use anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmospheres (N/Ar) to prevent hydrolysis. Monitor water content via Karl Fischer titration, as even 0.1% water can generate decarboxylated by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
